molecular formula C13H20N2OS B5183994 5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide

5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide

Cat. No.: B5183994
M. Wt: 252.38 g/mol
InChI Key: OXHDVDZNPUVXEE-UHFFFAOYSA-N
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Description

5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene carboxamides. Thiophene derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. The presence of the piperidine moiety further enhances its pharmacological potential, making it a compound of interest in various scientific research fields.

Properties

IUPAC Name

5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-3-11-4-5-12(17-11)13(16)14-10-6-8-15(2)9-7-10/h4-5,10H,3,6-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHDVDZNPUVXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the thiophene derivative with an appropriate amine, in this case, 1-methylpiperidine.

    Ethylation: The ethyl group is introduced through an alkylation reaction using ethyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted thiophene derivatives.

Scientific Research Applications

5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The piperidine moiety is known to interact with neurotransmitter receptors, while the thiophene ring can interact with various enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide: Lacks the ethyl group, which may affect its biological activity.

    5-ethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide: Similar structure but with a furan ring instead of thiophene, leading to different electronic properties.

    5-ethyl-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide: Contains a pyridine ring, which can alter its pharmacological profile.

Uniqueness

The presence of both the ethyl group and the piperidine moiety in 5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide makes it unique in terms of its electronic properties and potential biological activities. This combination can lead to enhanced interactions with molecular targets, making it a compound of significant interest in various research fields.

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